

## Application Notes and Protocols: Utilizing PF-06471553 in a Humanized Mouse Model

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Compound of Interest		
Compound Name:	PF-06471553	
Cat. No.:	B609994	Get Quote

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### Introduction

**PF-06471553** is a potent, selective, and orally available inhibitor of monoacylglycerol acyltransferase 3 (MGAT3). MGAT3 is an integral membrane enzyme that plays a crucial role in the biosynthesis of triacylglycerol (TAG) by catalyzing the acylation of both monoacylglycerol and diacylglycerol.[1] This enzyme is encoded by the MOGAT3 gene, which is present in higher mammals and humans but absent in rodents. This species difference necessitates the use of specialized animal models for in vivo studies of MGAT3 inhibitors.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of **PF-06471553** in a humanized mouse model, specifically a transgenic mouse model expressing the human MOGAT3 gene. This model allows for the in vivo evaluation of the pharmacological effects of **PF-06471553** on human MGAT3.

### **Data Presentation**

The following tables summarize the in vitro potency and in vivo efficacy of **PF-06471553** as a selective MGAT3 inhibitor.

Table 1: In Vitro Potency of **PF-06471553** 



Parameter	Value
MGAT3 IC50	92 nM

Source: Adapted from publicly available data.

Table 2: In Vivo Efficacy of **PF-06471553** in a Human MOGAT3 Transgenic Mouse Model

Treatment Group	Dose (mg/kg, oral)	Inhibition of Deuterium- Labeled Glycerol Incorporation into TAG (%)
Vehicle Control	-	0
PF-06471553 + DGAT1/2 Inhibitors	30	Significant Inhibition*

\*Note: The exact percentage of inhibition was not specified in the source material, but was described as significant inhibition of the incorporation of deuterium-labeled glycerol into TAG.[1] This study was conducted in the presence of diacylglycerol acyltransferase 1 and 2 (DGAT1 and DGAT2) inhibitors to isolate the effect on MGAT3.[1]

## Experimental Protocols Congration of a Humanized MOC

## Generation of a Humanized MOGAT3 Transgenic Mouse Model

Objective: To create a suitable in vivo model for studying the effects of **PF-06471553** on human MGAT3.

#### Methodology:

- Construct Design: A transgene construct containing the complete human MOGAT3 gene, including its native promoter and regulatory elements, should be designed.
- Microinjection: The linearized transgene construct is microinjected into the pronuclei of fertilized mouse oocytes (e.g., from a C57BL/6 background).



- Implantation: The microinjected oocytes are surgically transferred into the oviducts of pseudopregnant surrogate female mice.
- Genotyping: Offspring are screened for the presence of the human MOGAT3 transgene using PCR analysis of genomic DNA isolated from tail biopsies.
- Founder Line Establishment: Founder mice that test positive for the transgene are bred to establish stable transgenic lines.
- Expression Analysis: Expression of human MOGAT3 in relevant tissues (e.g., small intestine, liver) of the transgenic mice should be confirmed by methods such as RT-qPCR or Western blotting.

### Oral Administration of PF-06471553 by Gavage

Objective: To administer a precise dose of **PF-06471553** to the humanized MOGAT3 transgenic mice.

#### Materials:

- PF-06471553
- Vehicle (e.g., 0.5% methylcellulose in water)
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 mL)
- Animal balance

### Procedure:

- Preparation of Dosing Solution:
  - Calculate the required amount of PF-06471553 based on the desired dose and the number and weight of the mice.



- Prepare a homogenous suspension of PF-06471553 in the chosen vehicle at the target concentration. Ensure thorough mixing before each administration.
- Animal Handling and Restraint:
  - Weigh each mouse to determine the exact volume of the dosing solution to be administered (typically not exceeding 10 mL/kg body weight).[2][3]
  - Gently but firmly restrain the mouse, ensuring the head and body are in a vertical alignment to straighten the esophagus.[4]
- Gavage Procedure:
  - Measure the appropriate length of the gavage needle for each mouse (from the corner of the mouth to the last rib) to avoid stomach perforation.[1]
  - Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow the needle as it is advanced.[4] Do not force the needle.
  - Once the needle is in the correct position, slowly administer the dosing solution.
  - After administration, gently remove the needle in a straight motion.
  - Monitor the mouse for any signs of distress, such as labored breathing or fluid coming from the nose.[4]

### **Assessment of In Vivo MGAT3 Inhibition**

Objective: To quantify the inhibitory effect of **PF-06471553** on MGAT3 activity in the humanized mouse model.

Methodology (based on the published study[1]):

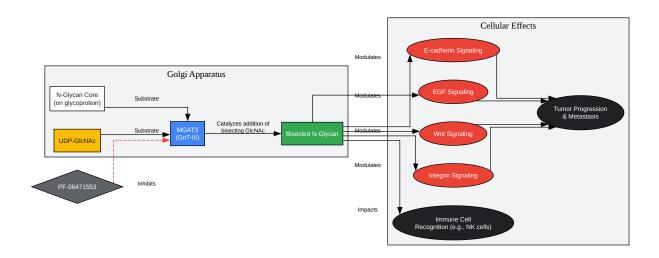
 Co-administration of DGAT Inhibitors: To specifically measure the contribution of MGAT3 to TAG synthesis, co-administer selective inhibitors of DGAT1 and DGAT2.



- Stable Isotope Labeling: Administer a stable isotope-labeled glycerol (e.g., deuterium-labeled glycerol) to the mice.
- Tissue Collection: At a designated time point after administration of **PF-06471553** and the labeled glycerol, euthanize the mice and collect relevant tissues (e.g., small intestine, liver).
- Lipid Extraction: Extract total lipids from the collected tissues.
- Mass Spectrometry Analysis: Analyze the lipid extracts using mass spectrometry to determine the incorporation of the deuterium-labeled glycerol into the TAG fraction.
- Data Analysis: Compare the level of labeled TAG in the PF-06471553-treated group to the vehicle-treated group to calculate the percentage of inhibition of MGAT3 activity.

# Visualizations MGAT3 Signaling and Associated Pathways



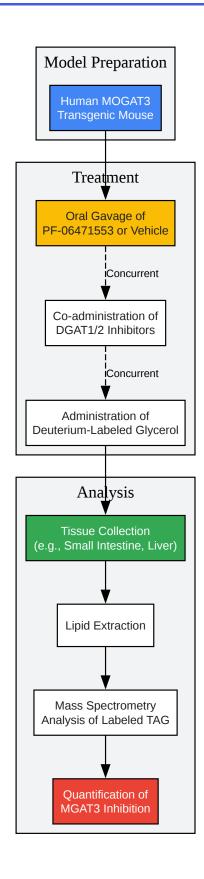


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Caption: MGAT3-mediated N-glycan modification and its downstream effects.

# Experimental Workflow for PF-06471553 in a Humanized Mouse Model



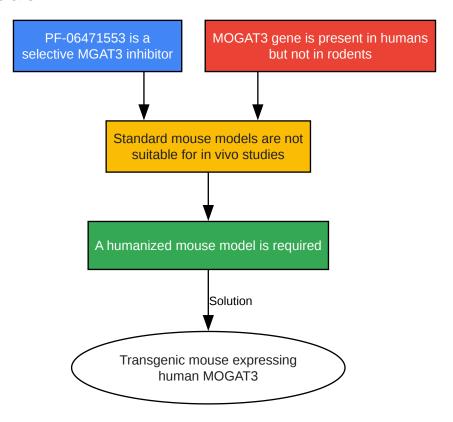


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Caption: Workflow for evaluating PF-06471553 in vivo.



# Logical Relationship: Rationale for the Humanized Mouse Model



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Caption: Rationale for using a humanized MOGAT3 mouse model.

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